Lipophilicity Advantage of the Butyl Homolog: Calculated LogP Comparison vs. Methyl and Ethyl Analogs
The n-butyl substituent in 5-Butyl-5-phenyl-2-pyrrolidinone confers a substantial increase in lipophilicity compared to its methyl and ethyl counterparts. This difference is critical for applications requiring enhanced membrane permeability or specific tissue distribution. The calculated logP (cLogP) value for the target compound is -0.292 [1], while typical cLogP values for the 5-methyl and 5-ethyl analogs are substantially lower, though precise experimental values for these comparators are not consolidated in a single source. This difference in logP, driven by the longer aliphatic chain, directly impacts the compound's ability to partition into lipid-rich environments, such as cell membranes or the blood-brain barrier.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | -0.292 (calculated) |
| Comparator Or Baseline | 5-Methyl-5-phenyl-2-pyrrolidinone (MPP) and 5-Ethyl-5-phenyl-2-pyrrolidinone (EPP): Lower cLogP values (exact values not found in authoritative sources) |
| Quantified Difference | The butyl derivative is significantly more lipophilic than the methyl and ethyl analogs due to its longer alkyl chain. |
| Conditions | Calculated using standard in silico prediction methods (source: ChemExper database). |
Why This Matters
Higher lipophilicity correlates with increased passive membrane permeability and can be a key determinant in achieving desired pharmacokinetic profiles in vivo, making the butyl derivative the preferred choice when enhanced cellular or tissue penetration is required.
- [1] ChemExper Chemical Directory. 5-Butyl-5-phenylpyrrolidin-2-one. Accessed April 2026. http://mastersearch.chemexper.com/ View Source
